molecular formula C22H27NO B1607196 [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- CAS No. 58932-13-1

[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-

Cat. No. B1607196
CAS RN: 58932-13-1
M. Wt: 321.5 g/mol
InChI Key: NJQLLUIPSJLJHY-UHFFFAOYSA-N
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Description

The closest compound I found is “4’-(nonyloxy)-[1,1’-biphenyl]-4-carboxylic acid” with CAS Number: 69367-31-3 .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, one method involves the reaction of 4’-(hydroxy)-[1,1’-biphenyl]-4-carboxylic acid with 1-bromononane in the presence of sodium hydroxide and ethanol . Another method involves the use of potassium hydroxide and hydrogen chloride .


Molecular Structure Analysis

The molecular formula of “4’-(nonyloxy)-[1,1’-biphenyl]-4-carboxylic acid” is C22H28O3 . The InChI code is 1S/C22H28O3/c1-2-3-4-5-6-7-8-17-25-21-15-13-19 (14-16-21)18-9-11-20 (12-10-18)22 (23)24/h9-16H,2-8,17H2,1H3, (H,23,24) .


Physical And Chemical Properties Analysis

The physical form of “4’-(nonyloxy)-[1,1’-biphenyl]-4-carboxylic acid” is solid . More detailed physical and chemical properties were not available in the sources I found .

Scientific Research Applications

Electronics

4-Cyano-4’-nonoxybiphenyl is utilized in the electronics industry due to its liquid crystalline properties. It’s a key component in the development of liquid crystal displays (LCDs), which are used in a wide range of devices from small screens in calculators to large television panels. The compound’s ability to change alignment when subjected to electric fields makes it ideal for controlling light passage in LCDs .

Pharmaceuticals

In pharmaceuticals, this compound is explored for its potential as an intermediate in drug synthesis. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. The cyano group in particular is a versatile functional group that can undergo further chemical transformations .

Material Science

The unique molecular structure of 4-Cyano-4’-nonoxybiphenyl is of interest in material science. Researchers investigate its integration into polymers to enhance their thermal and mechanical properties. This can lead to the creation of new materials with specific characteristics suitable for advanced engineering applications .

Liquid Crystals

4-Cyano-4’-nonoxybiphenyl is a significant compound in the study of liquid crystals. Its ability to form mesophases is valuable in understanding the behavior of liquid crystalline materials under various conditions, which is crucial for the advancement of technologies that rely on liquid crystals, such as sensors and optical devices .

Organic Synthesis

This compound serves as a building block in organic synthesis. Its biphenyl structure is a scaffold on which complex organic molecules can be constructed. This has implications for the synthesis of a wide array of organic compounds, including those with applications in dyes, agrochemicals, and more .

Analytical Chemistry

In analytical chemistry, 4-Cyano-4’-nonoxybiphenyl can be used as a standard or reference compound in chromatographic analyses. Its well-defined properties allow for its use in the calibration of instruments and the development of analytical methods for the detection and quantification of similar compounds .

Agriculture

While not directly used in agriculture, the study of cyanobiphenyls can lead to the development of analogs that may serve as growth promoters or protective agents for crops. The research into such compounds can contribute to sustainable agricultural practices .

Environmental Science

Research into cyanobiphenyls like 4-Cyano-4’-nonoxybiphenyl can contribute to environmental science by providing insights into the degradation and environmental impact of similar organic compounds. Understanding their behavior in the environment can inform pollution control and remediation efforts .

Safety and Hazards

The safety data sheet for a similar compound, “4’-(nonyloxy)-[1,1’-biphenyl]-4-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-nonoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-2-3-4-5-6-7-8-17-24-22-15-13-21(14-16-22)20-11-9-19(18-23)10-12-20/h9-16H,2-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQLLUIPSJLJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069294
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58932-13-1
Record name 4′-(Nonyloxy)[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58932-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(nonyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058932131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(nonyloxy)[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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